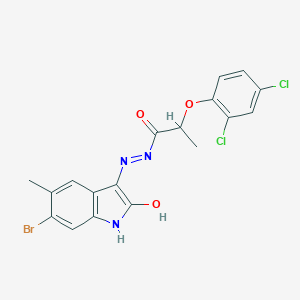
N-cyclohexyl-2,3-dihydroindole-1-carboxamide
Overview
Description
Scientific Research Applications
Mosquito Repellent : A study by Katritzky et al. (2010) developed a model to predict novel mosquito repellents using carboxamide derivatives. Their research led to the identification of several carboxamides, including compounds similar to N-cyclohexyl-2,3-dihydroindole-1-carboxamide, as potential mosquito repellents.
Cholesterol-Lowering Effect : Research by Nakatani et al. (1966) on a similar compound, N-cyclohexyl linoleamide, demonstrated its effect in lowering cholesterol levels in rats, indicating potential applications in managing cholesterol-related health conditions.
Antituberculosis Agents : A study by Kondreddi et al. (2013) identified indole-2-carboxamides as promising antituberculosis agents. Their research focused on the structural modification of these compounds to enhance their effectiveness against tuberculosis.
Antitumor Activity : Iyengar et al. (1999) synthesized a set of 2-cyanoaziridine-1-carboxamides, which showed activity against various tumor cells in culture, indicating potential applications in cancer therapy. The study highlights the significance of the lipophilicity of substituents in determining the potency of these compounds [(Iyengar et al., 1999a), (Iyengar et al., 1999b)].
Chemical Synthesis and Characterization : Several studies have focused on the synthesis and characterization of this compound and related compounds, exploring their potential as building blocks in organic chemistry and drug development. For example, research by McLaughlin et al. (2016) and Katayama & Nishino (2019) contribute to this area of research.
properties
IUPAC Name |
N-cyclohexyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(16-13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIPNWACISSEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[2-(1-Cyclohexen-1-yl)ethyl]imino}methyl)-4-nitrophenol](/img/structure/B465645.png)
![4-Bromo-2-({[2-(1-cyclohexen-1-yl)ethyl]imino}methyl)phenol](/img/structure/B465646.png)

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B465655.png)

![2-[(3-Methyl-5-oxo-4-pyrazolyl)hydrazo]benzonitrile](/img/structure/B465686.png)
![5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465687.png)
![4-[(4-acetylphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465688.png)
![4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfonamide](/img/structure/B465690.png)
![N-(4-fluorophenyl)-4-[(2-hydroxybenzylidene)amino]benzenesulfonamide](/img/structure/B465725.png)
![4-[(anilinocarbonyl)amino]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B465727.png)

![N-benzyl-4-[2-(dicyclopropylmethylene)hydrazino]-4-oxobutanamide](/img/structure/B465817.png)
